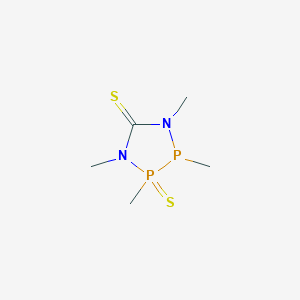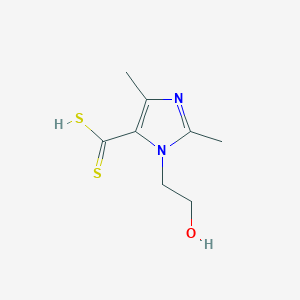
1-(2-Hydroxyethyl)-2,4-dimethyl-1H-imidazole-5-carbodithioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxyethyl)-2,4-dimethyl-1H-imidazole-5-carbodithioic acid is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyethyl)-2,4-dimethyl-1H-imidazole-5-carbodithioic acid typically involves the reaction of 2,4-dimethylimidazole with carbon disulfide and an appropriate hydroxyethylating agent. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the carbodithioic acid group. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Hydroxyethyl)-2,4-dimethyl-1H-imidazole-5-carbodithioic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbodithioic acid moiety can be reduced to form thiol derivatives.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted imidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Thiol derivatives.
Substitution: Substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Hydroxyethyl)-2,4-dimethyl-1H-imidazole-5-carbodithioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the formulation of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(2-Hydroxyethyl)-2,4-dimethyl-1H-imidazole-5-carbodithioic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the carbodithioic acid moiety can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxyethyl methacrylate (HEMA): Used in hydrogels and biomedical applications.
2-Hydroxyethyl acrylate (HEA): Used in the synthesis of polymers and coatings.
1-(2-Hydroxyethyl)-2-methyl-5-nitroimidazole: Known for its antimicrobial properties.
Eigenschaften
CAS-Nummer |
90173-98-1 |
|---|---|
Molekularformel |
C8H12N2OS2 |
Molekulargewicht |
216.3 g/mol |
IUPAC-Name |
3-(2-hydroxyethyl)-2,5-dimethylimidazole-4-carbodithioic acid |
InChI |
InChI=1S/C8H12N2OS2/c1-5-7(8(12)13)10(3-4-11)6(2)9-5/h11H,3-4H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
FDZSYMPBISNMFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N(C(=N1)C)CCO)C(=S)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(Cyclohex-1-en-1-yl)-1-isocyanoethanesulfonyl]-4-methylbenzene](/img/structure/B14362391.png)

![4-Hydroxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14362399.png)
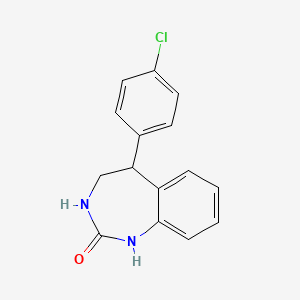

![9-[(Prop-2-YN-1-YL)amino]-1H-phenalen-1-one](/img/structure/B14362414.png)
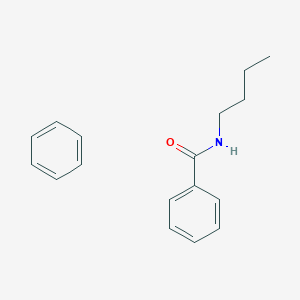
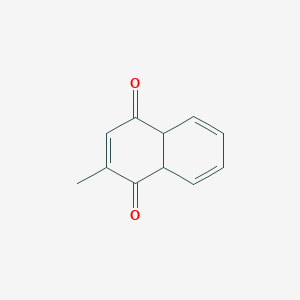
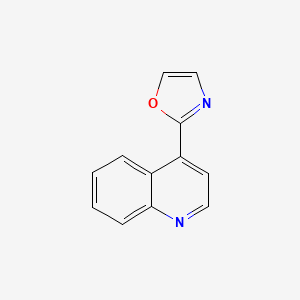
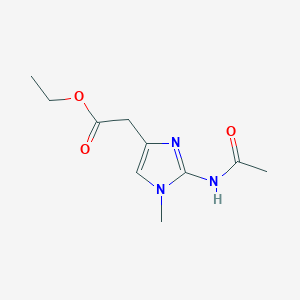
![N-[(4-Ethenylphenyl)methyl]-N-methylformamide](/img/structure/B14362448.png)

![3-[2-(1H-Benzimidazol-2-yl)phenyl]-2-methylquinazolin-4(3H)-one](/img/structure/B14362469.png)
